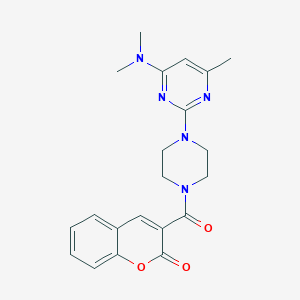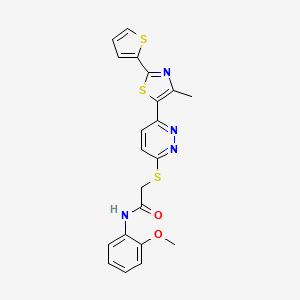![molecular formula C24H24N4O3S B11245613 1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11245613.png)
1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a triazolo[3,4-b][1,3,4]thiadiazine core, which is a fused heterocyclic system, and is substituted with various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Thiadiazine Ring Formation: The triazole intermediate is then reacted with sulfur-containing reagents, such as thiourea or thiosemicarbazide, to form the thiadiazine ring.
Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethylphenyl and 4-methoxybenzyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
1,1’-(6-(3,4-ジメチルフェニル)-3-(4-メトキシベンジル)-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノンは、様々な化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができ、対応するスルホキシドやスルホンを生成します。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応は、特定の官能基を対応するアルコールやアミンに変換することができます。
置換: 求核置換反応は、芳香環またはトリアゾロ[3,4-b][1,3,4]チアジアジンコアに異なる置換基を導入することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換剤: ハロゲン化物、アルキル化剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究への応用
1,1’-(6-(3,4-ジメチルフェニル)-3-(4-メトキシベンジル)-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗癌などの潜在的な治療効果について研究されています。
科学的研究の応用
1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
1,1’-(6-(3,4-ジメチルフェニル)-3-(4-メトキシベンジル)-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合してその活性を調節することができ、様々な生物学的効果をもたらします。含まれる正確な経路は、特定の用途と標的に依存します。
6. 類似の化合物との比較
類似の化合物
- 1,1’-(6-フェニル-3-(4-メトキシベンジル)-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノン
- 1,1’-(6-(3,4-ジメチルフェニル)-3-ベンジル-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノン
独自性
1,1’-(6-(3,4-ジメチルフェニル)-3-(4-メトキシベンジル)-5H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン-5,7-ジイル)ジエタノンにおける置換基の独自な組み合わせは、独特の化学的および生物学的特性を与えます。類似の化合物と比較して、その用途における結合親和性、選択性、効力は異なる可能性があり、さらなる研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1,1’-(6-phenyl-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
- 1,1’-(6-(3,4-dimethylphenyl)-3-benzyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Uniqueness
The unique combination of substituents in 1,1’-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its applications, making it a valuable compound for further research and development.
特性
分子式 |
C24H24N4O3S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
1-[5-acetyl-6-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C24H24N4O3S/c1-14-6-9-19(12-15(14)2)22-23(16(3)29)32-24-26-25-21(28(24)27(22)17(4)30)13-18-7-10-20(31-5)11-8-18/h6-12H,13H2,1-5H3 |
InChIキー |
QBFCXMOUGSGOQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide](/img/structure/B11245541.png)
![11-(2-furyl)-10-(4-methylbenzyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11245542.png)
![N-(2-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245549.png)
![4-Methyl-6-(4-methylpiperazin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11245556.png)
![1,1'-[3-ethyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245558.png)

![7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11245560.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245563.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methoxybenzamide](/img/structure/B11245578.png)
![N-(4-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245584.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245586.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11245590.png)
